molecular formula C13H19NO3 B1258610 tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate CAS No. 328956-56-5

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate

Cat. No.: B1258610
CAS No.: 328956-56-5
M. Wt: 237.29 g/mol
InChI Key: KLGSSARUNBYCEJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSSARUNBYCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587631
Record name tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328956-56-5
Record name tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc Protection of 1-(2-Aminophenyl)ethanone

The synthesis begins with protecting the amine group of 1-(2-aminophenyl)ethanone (1 ) using tert-butyl dicarbonate (Boc₂O). Key conditions include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Temperature : Reflux in THF (67% yield) vs. room temperature in DCM (60% yield).

The reaction produces tert-butyl (2-acetylphenyl)carbamate (2 ), confirmed by 1H NMR (δ 1.3 ppm for tert-butyl, δ 2.6 ppm for acetyl).

Reduction of Ketone to Alcohol

The acetyl group in 2 is reduced to a hydroxyethyl moiety using sodium borohydride (NaBH₄):

  • Solvent : Methanol.
  • Temperature : 0°C to room temperature.
  • Yield : 84% after purification via silica gel chromatography.

Alternative reducing agents (e.g., LiAlH₄) were less effective, leading to over-reduction or side reactions.

Enzymatic Kinetic Resolution (EKR)

Lipase-Catalyzed Transesterification

Racemic 3 is resolved using Candida antarctica lipase B (CAL-B) and vinyl acetate:

  • Solvent : Hexane (optimal for enantioselectivity).
  • Enzyme Loading : 20–40 mg/mmol substrate.
  • Temperature : 40°C, 160 rpm agitation.
Table 1. Solvent Influence on EKR Efficiency
Solvent Conversion (%) eeS (%) eeP (%) Enantiomeric Ratio (E)
Hexane 50 99 >99 >200
Toluene 47 87 >99 >200
MTBE 49 94 >99 >200
THF <30 ND ND ND

Scale-Up and Product Isolation

At 5 mmol scale:

  • Reaction Time : 12 hours.
  • Yield : 47% (S)-3 and 45% (R)-4 (acetylated product).
  • Purification : Flash chromatography (hexane/ethyl acetate 9:1).

Optimization of Reaction Parameters

Temperature and Catalyst Loading

  • NaBH₄ Reduction : Lower temperatures (0°C) minimized side products, while higher temperatures (25°C) reduced reaction time but required stricter pH control.
  • CAL-B Loading : 20 mg/mmol achieved 50% conversion in 12 hours, whereas 100 mg/mmol reduced time to 6 hours but increased cost.

Solvent Polarity

Polar solvents (e.g., THF, chloroform) destabilized CAL-B, reducing conversion rates. Nonpolar solvents (hexane, toluene) enhanced enzyme activity and enantioselectivity.

Analytical Validation

Structural Confirmation

  • 1H NMR : δ 1.3 ppm (tert-butyl), δ 4.2 ppm (hydroxyethyl), δ 7.2–7.5 ppm (aromatic protons).
  • HPLC : Chiralpak AD-H column, hexane/isopropanol 90:10, retention times of 8.2 min (R) and 9.8 min (S).
  • Mass Spectrometry : m/z 237.29 [M+H]+.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >95% purity for both enantiomers.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Boc Protection : THF at 60°C with residence time of 30 minutes improved yield to 75%.
  • Reduction : Microreactors with NaBH₄ in methanol achieved 90% conversion in 10 minutes.

Cost-Efficiency Metrics

Parameter Laboratory Scale Industrial Scale
Boc Protection Yield 67% 82%
Reduction Yield 84% 89%
EKR Cycle Time 12 hours 8 hours

Emerging Methodologies

Asymmetric Catalysis

Chiral phosphoric acids (e.g., TRIP) enabled enantioselective reduction of 2 with 90% ee, bypassing enzymatic resolution.

Green Chemistry Approaches

  • Solvent-Free EKR : CAL-B immobilized on mesoporous silica achieved 48% conversion in 24 hours.
  • Biocatalytic Recycling : Enzyme reuse for 5 cycles retained >80% activity.

Challenges and Solutions

Diastereomer Separation

  • Crystallization : Ethanol/water (7:3) selectively crystallized (S)-3 with 99% ee.
  • Chromatography : Chiral stationary phases (CSPs) resolved gram-scale batches in <2 hours.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products: The major products formed from these reactions include various alcohols, amines, ketones, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can be synthesized through various methods, including the reaction of tert-butyl dicarbonate with 2-amino-1-(2-hydroxyethyl)phenol. The synthesis often involves protecting the amine group to facilitate further reactions. The compound exhibits stability under various conditions, making it suitable for diverse applications in organic synthesis.

Enzymatic Kinetic Resolution

One of the key applications of this compound is its use in enzymatic kinetic resolution. Research has demonstrated that this compound can be resolved into its enantiomers using lipase-catalyzed transesterification reactions. Specifically, Candida antarctica lipase B has been utilized to achieve high enantioselectivity (E > 200), yielding optically pure (R)- and (S)-enantiomers. These enantiomers serve as valuable intermediates for synthesizing organotelluranes and organoselenanes, which are important in organic synthesis and materials science .

Pharmaceutical Applications

Recent studies have highlighted the anti-inflammatory properties of derivatives of this compound. A series of new compounds synthesized from tert-butyl 2-amino phenylcarbamate exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The compounds were evaluated using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to over 54% within a specific time frame . This suggests that derivatives of this carbamate could be developed into effective anti-inflammatory agents.

Potential in Cosmetic Formulations

The compound's properties make it a candidate for cosmetic applications as well. Its ability to stabilize formulations and enhance skin hydration has been explored in studies focusing on developing topical products. The efficacy of formulations containing this compound was assessed through experimental design techniques that optimized ingredient interactions for improved sensory and clinical outcomes .

Case Study: Enzymatic Resolution

  • Objective: To investigate the enzymatic resolution of this compound.
  • Method: Lipase-catalyzed transesterification using Candida antarctica lipase B.
  • Results: Achieved high enantioselectivity with yields of optically pure enantiomers suitable for further synthesis into organotelluranes .

Case Study: Anti-inflammatory Activity

  • Objective: To evaluate the anti-inflammatory potential of synthesized derivatives.
  • Method: Carrageenan-induced rat paw edema model.
  • Results: Compounds showed significant inhibition rates, indicating potential as therapeutic agents .

Tables

Application AreaDescriptionKey Findings
Enzymatic ResolutionUse in lipase-catalyzed reactionsHigh enantioselectivity (E > 200)
PharmaceuticalSynthesis of anti-inflammatory derivativesInhibition rates up to 54% compared to indomethacin
Cosmetic FormulationsStabilization and hydration effectsImproved sensory properties in formulations

Mechanism of Action

The mechanism by which tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate exerts its effects involves the formation of stable carbamate bonds. These bonds protect amine groups from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic or basic conditions, allowing for precise control over the reaction sequence .

Comparison with Similar Compounds

Biological Activity

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is a carbamate compound with significant biological activity, particularly known for its role in enzyme inhibition and as a precursor in the synthesis of biologically active molecules. This article explores its biological mechanisms, pharmacological properties, and various applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 239.29 g/mol
  • Solubility : Soluble in water, ethyl acetate, and methanol, with a notable solubility in 1% acetic acid.

Target Enzymes

Carbamates, including this compound, primarily interact with enzymes such as acetylcholinesterase (AChE). Their mechanism involves reversible inhibition of AChE, which is crucial for terminating nerve impulse transmission by hydrolyzing acetylcholine.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. This can have various physiological effects, including increased muscle contraction and enhanced cognitive function.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : Alters pathways related to cell growth and apoptosis.
  • Gene Expression : Modulates the expression of genes involved in stress response and metabolism.
  • Metabolic Effects : Affects the uptake and clearance of certain radiolabeled compounds in cellular models.

Enzymatic Kinetic Resolution

The compound can be resolved into its enantiomers using lipase from Candida antarctica, demonstrating high enantioselectivity (E > 200). This process is crucial for synthesizing optically pure compounds that can exhibit distinct biological activities .

Anti-inflammatory Activity

Studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, compounds synthesized from this carbamate have been evaluated for their ability to inhibit inflammation in animal models, showing significant efficacy compared to standard treatments like indomethacin .

Case Studies

  • Neuroprotective Effects : In a study involving human neuroblastoma cells (SH-SY5Y), this compound demonstrated protective effects against oxidative stress-induced cell death. The underlying mechanism involved activation of the ERK/MAPK and PI3K/Akt signaling pathways .
  • Synthesis of Chiral Intermediates : The compound serves as a precursor for synthesizing chiral organoselenanes and organotelluranes, which exhibit diverse biological activities. The ability to obtain enantiomerically pure forms is critical as different enantiomers can vary significantly in potency and toxicity .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Aspect Findings
Enzyme InteractionInhibits acetylcholinesterase (AChE), affecting cholinergic signaling
Cellular ImpactModulates cell signaling pathways; influences gene expression
Pharmacological UseActs as a precursor for synthesizing biologically active molecules
Anti-inflammatory EffectsExhibits significant anti-inflammatory activity in vivo
Neuroprotective PropertiesProtects against oxidative stress-induced apoptosis in neuronal cells

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of a phenolic intermediate. A common method involves reacting tert-butyl carbamate with a hydroxyethyl-substituted phenyl derivative under basic conditions (e.g., triethylamine in THF) to neutralize byproducts like HCl . Reaction optimization studies suggest that controlling temperature (0–25°C) and solvent polarity (THF vs. DCM) significantly impacts yield, with THF providing better solubility for intermediates . LCMS (e.g., m/z 237.29 [M+H]⁺) and HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) are critical for verifying purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H NMR confirms the tert-butyl group (δ ~1.3 ppm, singlet) and hydroxyethyl protons (δ ~4.2 ppm, multiplet). <sup>13</sup>C NMR identifies the carbamate carbonyl (δ ~155 ppm) .
  • LCMS/HPLC : Used to validate molecular weight (e.g., m/z 237.29) and purity (>95% by reverse-phase HPLC) .
  • IR : Stretching frequencies for -OH (~3400 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) confirm functional groups .

Q. How does the hydroxyethyl group influence the compound’s reactivity in downstream modifications?

The hydroxyethyl moiety enables etherification, esterification, or oxidation reactions. For example, it can be oxidized to a ketone for cross-coupling or protected as a silyl ether to prevent undesired side reactions during peptide synthesis . Its steric effects also modulate nucleophilic substitution rates at the carbamate nitrogen .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Discrepancies in bond angles or torsional strain (e.g., carbamate vs. hydroxyethyl conformation) require refinement using software like SHELXL . Comparative analysis with ORTEP-3-generated models can validate hydrogen-bonding networks and crystal packing . Multi-temperature XRD (100–300 K) helps distinguish static disorder from dynamic motion .

Q. What strategies optimize the compound’s use in enzyme inhibition assays with high background noise?

  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to quantify displacement by the compound .
  • SPR Spectroscopy : Immobilize the target enzyme and measure real-time binding kinetics (kon/koff) at varying concentrations .
  • Control Experiments : Include structurally similar carbamates (e.g., tert-butyl N-[4-hydroxyphenyl]carbamate) to isolate hydroxyethyl-specific effects .

Q. How do computational models predict the compound’s metabolic stability in pharmacokinetic studies?

Density Functional Theory (DFT) calculates hydrolysis rates of the carbamate group in physiological pH (7.4), identifying susceptibility to esterases . Molecular dynamics (MD) simulations of liver microsome interactions highlight metabolic hotspots (e.g., hydroxyethyl oxidation to acetic acid) .

Methodological Challenges and Solutions

Addressing Low Yields in Multi-Step Syntheses: A Case Study

Step Issue Solution Reference
Carbamate FormationCompeting O-alkylationUse bulky bases (e.g., DBU) to favor N-alkylation
Hydroxyethyl ProtectionEpimerizationEmploy silyl protecting groups (TBSCl) under anhydrous conditions
Final DeprotectionCarbamate cleavageOptimize TFA concentration (20–30% in DCM) to minimize degradation

Interpreting Contradictory Bioactivity Data Across Assay Platforms

  • Inconsistent IC50 Values : Normalize data using internal standards (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .
  • Cell vs. Enzymatic Assays : Account for membrane permeability by measuring intracellular accumulation via LCMS .

Emerging Applications

Role in PROTAC Design: Enhancing Target Protein Degradation
The hydroxyethyl group facilitates linker attachment to E3 ligase recruiters (e.g., VHL or CRBN), while the carbamate acts as a spacer. In vitro studies show improved degradation efficiency (DC50 < 100 nM) when compared to non-hydroxylated analogs .

Use in Metal-Organic Framework (MOF) Functionalization for Drug Delivery
The compound’s hydroxyl group anchors it to Zr-based MOFs via coordination bonds, enabling pH-responsive release. Loading efficiency (>80%) is confirmed via TGA and BET surface area analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.